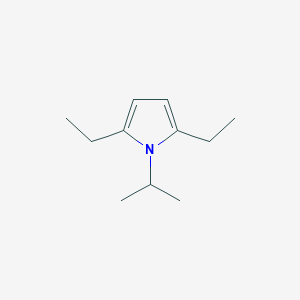
N-(5-氯水杨酰基)-8-氨基辛酸
描述
“N-(5-chlorosalicyloyl)-8-aminocaprylic acid” is a compound that has been studied for its potential therapeutic applications . It is derived from salicylic acid, which is known to inhibit the activity of NFκB, a transcription factor regulating genes involved in immunity, inflammation, and tumorigenesis .
Synthesis Analysis
The synthesis of “N-(5-chlorosalicyloyl)-8-aminocaprylic acid” involves the coupling of salicylic acid derivatives with an aniline moiety . For example, Amisulpride (ASP), an anti-psychotic agent, was azo-coupled to salicylic acid to generate a compound expected to act as a colon-specific mutual prodrug against colitis .Chemical Reactions Analysis
The compound “N-(5-chlorosalicyloyl)-8-aminocaprylic acid” is expected to undergo various chemical reactions in the body. For instance, after a 24-hour incubation, approximately 80% of a similar compound, ASP-azo-ASA, was cleaved to form ASP and 5-aminosalicylic acid (5-ASA) in the cecal contents .科学研究应用
抗菌性能
N-(5-氯水杨酰基)-8-氨基辛酸和类似化合物因其抗菌性能而受到探索。肯尼迪、埃普顿和肯尼迪 (1973) 研究了源自 N-丙烯酰氨基水杨酸的聚合物的抗菌性能,证明了它们在制备活性不溶性抗生素方面的潜力 (肯尼迪、埃普顿和肯尼迪,1973)。
药理作用
绿原酸 (CGA) 是一种与 N-(5-氯水杨酰基)-8-氨基辛酸相关的化合物,具有多种生物和药理作用。纳维德等人(2018) 强调了其在抗氧化、抗菌、保肝和其他治疗应用中的作用 (纳维德等人,2018)。
药物递送应用
巴巴扎德、埃德贾利和拉希迪安 (2007) 讨论了使用与 N-(5-氯水杨酰基)-8-氨基辛酸在结构上相似的化合物 5-氨基水杨酸的聚合物进行受控药物递送,特别是用于治疗炎症性肠病 (巴巴扎德、埃德贾利和拉希迪安,2007)。
用于药用合成
坎 (2003) 合成了 N-(水杨酰基)-8-氨基辛酸作为口服肝素的递送剂,表明其在增强某些药物递送方面的潜力 (坎,2003)。
螯合性质
肯尼迪、巴克、尼科尔和霍金斯 (1973) 探索了聚-(4-和 5-丙烯酰胺水杨酸) 的螯合性质,表明它们能够从水溶液中选择性地萃取特定的阳离子 (肯尼迪、巴克、尼科尔和霍金斯,1973)。
属性
IUPAC Name |
8-[(5-chloro-2-hydroxybenzoyl)amino]octanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c16-11-7-8-13(18)12(10-11)15(21)17-9-5-3-1-2-4-6-14(19)20/h7-8,10,18H,1-6,9H2,(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTHAPZDZPADIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431682 | |
| Record name | N-(5-chloro-salicyloyl)-8-aminooctanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chlorosalicyloyl)-8-aminocaprylic acid | |
CAS RN |
204852-67-5 | |
| Record name | 5-Cnac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204852675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-chloro-salicyloyl)-8-aminooctanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CNAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG2TQ56MD1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

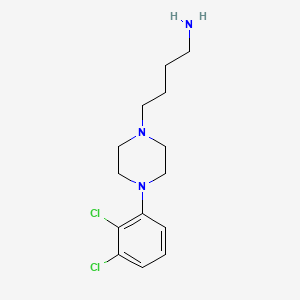


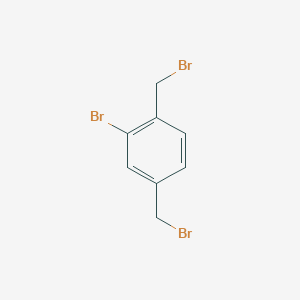
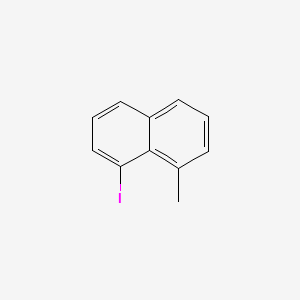



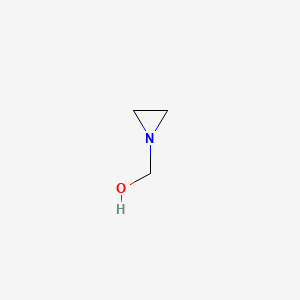
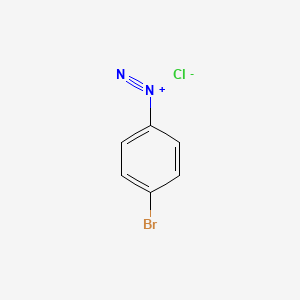
![1-[3-(Dimethylamino)propyl]-indole-3-acetamide](/img/structure/B3064810.png)


